3-But-3-enyloxetane-3-carbaldehyde
Description
3-But-3-enyloxetane-3-carbaldehyde is an oxetane-derived aldehyde characterized by a strained four-membered oxetane ring substituted with a butenyl group at the 3-position and a carbaldehyde functional group.
Properties
CAS No. |
121318-26-1 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
3-but-3-enyloxetane-3-carbaldehyde |
InChI |
InChI=1S/C8H12O2/c1-2-3-4-8(5-9)6-10-7-8/h2,5H,1,3-4,6-7H2 |
InChI Key |
GBJCTKRNBRQDFQ-UHFFFAOYSA-N |
SMILES |
C=CCCC1(COC1)C=O |
Canonical SMILES |
C=CCCC1(COC1)C=O |
Synonyms |
3-Oxetanecarboxaldehyde, 3-(3-butenyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural analogs and their similarities to 3-But-3-enyloxetane-3-carbaldehyde:
| Compound Name | CAS Number | Similarity Score | Key Functional Groups | Structural Differences |
|---|---|---|---|---|
| 3-Methyl-oxetane-3-carbaldehyde | 99419-31-5 | 0.82 | Oxetane, aldehyde | Methyl substituent instead of butenyl |
| Methyl 3-methyloxetane-3-carboxylate | 1260670-18-5 | 0.92 | Oxetane, methyl ester | Ester replaces aldehyde group |
| (R)-Tetrahydrofuran-3-carboxylic acid | 66838-42-4 | 0.71 | Tetrahydrofuran, carboxylic acid | Larger ring (5-membered) and acid group |
| 3-Chlorobenzaldehyde | 587-04-2 | N/A | Benzene ring, aldehyde | Aromatic vs. oxetane ring |
Key Observations :
- Reactivity : The aldehyde group in this compound is more electrophilic than the ester in Methyl 3-methyloxetane-3-carboxylate, favoring nucleophilic additions (e.g., Grignard reactions) .
- Ring Strain : Oxetane rings (4-membered) exhibit higher ring strain than tetrahydrofuran (5-membered), leading to distinct reactivity in ring-opening polymerizations or rearrangements .
Toxicity and Handling
- Similar precautions are advised for this compound.
- Oxetane Derivatives: Limited toxicity data exist, but methyl-substituted oxetanes (e.g., 3-Methyl-oxetane-3-carbaldehyde) are generally less hazardous than halogenated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
